molecular formula C12H13N3O2 B1483712 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098109-73-8

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1483712
CAS RN: 2098109-73-8
M. Wt: 231.25 g/mol
InChI Key: KYCHHLSFTWQQMU-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid, otherwise known as EPPA, is an organic compound that has been studied for its potential applications in various scientific fields. EPPA is a simple carboxylic acid that contains a pyrazole nucleus, an ethyl group, and a pyridine group. It has been studied for its potential as a synthetic intermediate, a ligand, and a catalyst in organic synthesis. EPPA has also been studied for its potential applications in biochemistry and pharmacology.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous natural and bioactive compounds. The pyrazole moiety, in particular, is known for its medicinal properties and is a key scaffold in pharmaceutical chemistry .

Development of Anticancer Agents

The compound’s structural features make it a candidate for the design of anticancer agents. Its ability to interact with different biological targets allows for the exploration of novel drug candidates with potential anticancer activities .

Anti-inflammatory Applications

Due to the presence of the pyrazole core, which is known for anti-inflammatory properties, this compound can be utilized in the development of new anti-inflammatory drugs. Its modification and incorporation into drug design can lead to the synthesis of potent anti-inflammatory agents .

Neuroprotective Therapies

The pyridine and pyrazole components of the molecule may contribute to neuroprotective effects. Research into this application could lead to the development of treatments for neurodegenerative diseases .

Antimicrobial Drug Design

The compound’s structure is conducive to the development of antimicrobial drugs. Its ability to be modified allows for the creation of a variety of derivatives with potential use in combating microbial infections .

Pharmacokinetic Enhancements

This compound can be used to improve the pharmacokinetic properties of existing drugs. By altering drug absorption, distribution, metabolism, and excretion, it can enhance the overall efficacy of pharmaceuticals .

properties

IUPAC Name

2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-10-7-11(9-3-5-13-6-4-9)14-15(10)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCHHLSFTWQQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
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2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

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